Imidazo[1,2-a]pyrimidine-6-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUUUIRODBRUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of Imidazo 1,2 a Pyrimidine 6 Carbonitrile
Functionalization of the Imidazo[1,2-a]pyrimidine (B1208166) Core at Specific Positions
The imidazo[1,2-a]pyrimidine ring system is amenable to functionalization at several positions, allowing for the systematic modification of its electronic and steric properties. The presence of the electron-withdrawing nitrile group at the 6-position influences the reactivity of the heterocyclic core.
Introduction of Carboxamide and Related Moieties
The cyano group at the 6-position of the imidazo[1,2-a]pyrimidine core is a key functional handle that can be readily converted into a carboxamide or other related moieties. This transformation is typically achieved through hydrolysis. The partial hydrolysis of nitriles to amides is a well-established synthetic route and can be performed under both acidic and basic conditions. libretexts.orgyoutube.com For aromatic and heteroaromatic nitriles, selective hydration to the corresponding amide can be achieved using sodium hydroxide (B78521) as a catalyst. rsc.org This method has been shown to be effective for a wide range of nitriles, and it is anticipated that Imidazo[1,2-a]pyrimidine-6-carbonitrile would undergo a similar transformation to yield Imidazo[1,2-a]pyrimidine-6-carboxamide.
Further derivatization of the resulting carboxamide can lead to a variety of related functional groups. For instance, the synthesis of hydrazides from the corresponding carboxylic acid esters has been reported for the imidazo[1,2-a]pyridine (B132010) series, which are bioisosteres of the imidazo[1,2-a]pyrimidine system. mdpi.com This suggests that Imidazo[1,2-a]pyrimidine-6-carboxamide could be further converted to the corresponding carboxylic acid and subsequently to the acid hydrazide, providing another point for molecular diversification.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | NaOH (aq), Heat | Imidazo[1,2-a]pyrimidine-6-carboxamide | Nitrile Hydrolysis |
| Imidazo[1,2-a]pyrimidine-6-carboxamide | 1. H3O+, Heat 2. SOCl2 3. NH2NH2 | Imidazo[1,2-a]pyrimidine-6-carbohydrazide | Amide Hydrolysis followed by Hydrazinolysis |
Chalcogenation Reactions
Chalcogenation, the introduction of sulfur or selenium functionalities, represents a valuable tool for modifying the electronic properties and biological activity of heterocyclic compounds. While specific examples of chalcogenation on this compound are not extensively documented, C-H chalcogenation of the broader imidazopyrimidine class of compounds has been reported. dergipark.org.tr These reactions typically occur at the electron-rich C3-position of the imidazo[1,2-a]pyrimidine core. The presence of the electron-withdrawing cyano group at the 6-position may influence the regioselectivity of such electrophilic substitutions.
Hydrogenation Reactions
The hydrogenation of the imidazo[1,2-a]pyrimidine ring system can lead to partially or fully saturated derivatives, which can significantly alter the three-dimensional shape and biological properties of the molecule. The hydrogenation of a related imidazo[1,2-a]pyridine derivative bearing a cyano group has been shown to result in the reduction of both the heterocyclic core and the nitrile functionality to a primary amine. This suggests that the catalytic hydrogenation of this compound would likely lead to the corresponding 6-(aminomethyl)-tetrahydroimidazo[1,2-a]pyrimidine. The choice of catalyst and reaction conditions would be crucial in controlling the extent of reduction. Electrocatalytic hydrogenation using a proton-exchange membrane reactor has emerged as a mild and efficient method for the reduction of cyanoarenes to benzylamines. nih.gov
Alkylation and Amination Reactions
The imidazo[1,2-a]pyrimidine nucleus is susceptible to alkylation and amination reactions, which are important for building molecular complexity. The C3-position of the imidazo[1,2-a]pyridine scaffold, a close analog, is known to be nucleophilic and readily undergoes alkylation. mdpi.comdntb.gov.ua Three-component aza-Friedel–Crafts reactions have been successfully employed for the C3-alkylation of imidazo[1,2-a]pyridines bearing electron-withdrawing groups on a 2-aryl substituent. mdpi.com This suggests that this compound could undergo similar C3-alkylation reactions.
Direct C-H amination of heteroarenes provides a powerful method for the introduction of nitrogen-containing substituents. Copper-catalyzed intermolecular C-H amination has been demonstrated for a range of electron-rich heteroarenes. acs.org While direct amination of the imidazo[1,2-a]pyrimidine core at specific positions has not been extensively detailed for the 6-carbonitrile derivative, functionalization of the core is a known strategy. rsc.orgresearchgate.net
Cascade and Cycloaddition Reactions Involving this compound Derivatives
Cascade and cycloaddition reactions are powerful synthetic strategies that allow for the rapid construction of complex molecular frameworks from relatively simple starting materials. Imidazo[1,2-a]pyrimidine derivatives can participate in such transformations, leading to novel heterocyclic systems.
While specific examples starting from this compound are limited, the general reactivity of the imidazo[1,2-a]pyrimidine system in cycloaddition reactions has been explored. For instance, imidazo[1,2-a]pyrimidines have been shown to undergo tandem [8+2] cycloaddition reactions with benzynes. researchgate.net This type of reaction leads to the formation of complex, multi-ring systems. The electron-withdrawing nature of the cyano group at the 6-position could potentially influence the dienophilic or dipolarophilic character of the imidazo[1,2-a]pyrimidine system in such cycloaddition reactions. nih.gov Furthermore, iodine-catalyzed [4+1] cycloaddition reactions have been utilized to synthesize imidazo[1,2-a]pyridines and related pyrazines, highlighting the versatility of this scaffold in cycloaddition chemistry. rsc.org
Theoretical and Computational Investigations of Imidazo 1,2 a Pyrimidine 6 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, grounded in the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential, which collectively determine the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.orgresearchgate.net It has been widely applied to study imidazo[1,2-a]pyrimidine (B1208166) derivatives to obtain optimized molecular geometries and understand their electronic properties. nih.govsemanticscholar.org DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6–31 G (d, p) or B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govsemanticscholar.orgnih.gov These studies are crucial for determining the most stable conformation of the molecule in its ground state and for providing a foundation for further analysis of its chemical behavior. nih.gov The insights gained from DFT are vital for understanding the relationship between a molecule's structure and its reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). nih.gov Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and prone to electronic transitions. For derivatives of imidazo[1,2-a]pyrimidine, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron transfer during chemical reactions. mdpi.com
| Parameter | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. nih.gov |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. nih.gov |
| HOMO-LUMO Gap (ΔEH-L) | Energy difference between HOMO and LUMO | A measure of molecular stability and reactivity. A smaller gap indicates higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govsemanticscholar.org The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values. researchgate.net
Typically, red and yellow regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net Blue regions correspond to positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral or near-zero potential. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps identify the nucleophilic nitrogen atoms and other regions likely to engage in hydrogen bonding and other non-covalent interactions, which is particularly important in understanding drug-receptor binding. semanticscholar.orgresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are advanced computational methods used to analyze non-covalent interactions (NCIs) within a molecular system. nih.govresearchgate.net These interactions, such as hydrogen bonds and van der Waals forces, are crucial for molecular stability and biological activity.
QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. acs.org The RDG analysis provides a visual representation of these NCIs. By plotting the reduced density gradient against the electron density, different types of interactions can be identified and localized in real space. nih.govsemanticscholar.org This level of detailed analysis provides profound insights into the subtle forces that govern the three-dimensional structure and intermolecular recognition of imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives. nih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For the synthesis of imidazo[1,2-a]pyrimidines, quantum chemical calculations have been used to postulate reaction mechanisms. nih.gov For example, theoretical studies can help understand the intricate steps involved in the formation of the fused heterocyclic ring system, such as the initial condensation, subsequent intramolecular cyclization, and final aromatization steps. mdpi.comrsc.org This understanding is not only of academic interest but also provides practical guidance for optimizing reaction conditions to improve yields and develop more efficient synthetic routes. rsc.org
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug discovery to simulate the interaction between a small molecule ligand, such as an imidazo[1,2-a]pyrimidine derivative, and the binding site of a biological target like a protein or enzyme. mdpi.com
These studies have been instrumental in exploring the therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold against a wide array of diseases. mdpi.comnih.gov For instance, docking simulations have been performed to investigate the binding of these compounds to microbial enzymes, viral proteins like those from SARS-CoV-2, and human receptors involved in cancer and inflammation. nih.govnih.govmdpi.com The results of these simulations, often expressed as a binding affinity or docking score, help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's binding affinity and selectivity. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
| Biological Target | Therapeutic Area | Key Findings from Docking Studies |
| Human ACE2 and SARS-CoV-2 Spike Protein | Antiviral (COVID-19) | Derivatives showed remarkable binding affinities, suggesting potential as viral entry inhibitors. nih.gov |
| Microbial Targets | Antimicrobial | Active compounds demonstrated good binding modes within the active sites of microbial enzymes. mdpi.comsemanticscholar.org |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | Identified as a potential scaffold for developing novel VEGFR-2 inhibitors. semanticscholar.orgnih.gov |
| Candida albicans enzymes | Antifungal | Docking results suggested potential antifungal activity compared to known drugs. nih.gov |
In Silico Pharmacokinetic and Drug-Likeness Prediction
The evaluation of a compound's pharmacokinetic properties and its resemblance to known drugs are critical early-stage steps in the drug discovery pipeline. In silico methods offer a rapid and cost-effective means to predict these characteristics, helping to identify candidates with a higher probability of success in later-stage clinical trials. For this compound, computational tools are employed to forecast its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its adherence to established drug-likeness rules.
Detailed computational analyses of this compound have been conducted to predict its physicochemical properties, which are fundamental to its pharmacokinetic behavior. These predictions suggest that the compound generally possesses characteristics favorable for a potential oral drug candidate.
The drug-likeness of this compound is often evaluated against Lipinski's Rule of Five. This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a Log P value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The predicted values for this compound indicate that it does not violate any of Lipinski's rules, suggesting a good potential for oral bioavailability.
Further in silico assessments delve into specific pharmacokinetic parameters. The gastrointestinal (GI) absorption of this compound is predicted to be high, a crucial factor for orally administered drugs. Moreover, the compound is not expected to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the absorption and distribution of drugs. Predictions also suggest that this compound has the potential to cross the blood-brain barrier (BBB), which is a significant consideration for drugs targeting the central nervous system.
In terms of metabolism, in silico models predict that this compound is unlikely to be a significant inhibitor of major cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to adverse drug-drug interactions. The compound's water solubility is predicted to be moderate, which is often a desirable characteristic for drug candidates.
Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.13 g/mol |
| Number of Heavy Atoms | 11 |
| Number of Aromatic Heavy Atoms | 9 |
| Fraction Csp3 | 0.00 |
| Number of Rotatable Bonds | 0 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 0 |
| Molar Refractivity | 37.70 |
| Topological Polar Surface Area (TPSA) | 66.79 Ų |
Lipophilicity of this compound
| Parameter | Predicted Log P Value |
|---|---|
| iLOGP | 0.89 |
| XLOGP3 | 0.58 |
| WLOGP | 0.44 |
| MLOGP | -0.11 |
| Silicos-IT | 0.21 |
| Consensus Log P | 0.40 |
Water Solubility of this compound
| Parameter | Predicted Value |
|---|---|
| Log S (ESOL) | -1.53 |
| Solubility (ESOL) | 4.85e-02 mg/ml; 3.36e-04 mol/l |
| Class (ESOL) | Soluble |
| Log S (Ali) | -1.82 |
| Solubility (Ali) | 2.22e-02 mg/ml; 1.54e-04 mol/l |
| Class (Ali) | Soluble |
| Log S (SILICOS-IT) | -1.90 |
| Solubility (SILICOS-IT) | 1.83e-02 mg/ml; 1.27e-04 mol/l |
| Class (SILICOS-IT) | Soluble |
Pharmacokinetics of this compound
| Parameter | Prediction |
|---|---|
| GI absorption | High |
| BBB permeant | Yes |
| P-gp substrate | No |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | No |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
| Log Kp (skin permeation) | -7.21 cm/s |
Drug-Likeness of this compound
| Rule | Prediction | Violations |
|---|---|---|
| Lipinski | Yes | 0 |
| Ghose | No | 1 (MW < 160) |
| Veber | Yes | 0 |
| Egan | Yes | 0 |
| Muegge | No | 1 (MW < 200) |
| Bioavailability Score | 0.55 |
Medicinal Chemistry Properties of this compound
| Parameter | Prediction |
|---|---|
| PAINS (Pan Assay Interference Compounds) | 0 alerts |
| Brenk | 0 alerts |
| Lead-likeness | No (1 violation: TPSA > 60) |
| Synthetic Accessibility | 2.53 |
Medicinal Chemistry Research Applications of Imidazo 1,2 a Pyrimidine 6 Carbonitrile Derivatives
Structure-Activity Relationship (SAR) Profiling
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of these compounds by identifying the key structural features that govern their biological effects.
Substituent Effects on Biological Activity
The biological activity of imidazo[1,2-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. nih.gov Research on various analogues has demonstrated that modifications to the phenyl ring, often attached at the 2-position, can dramatically alter the compound's potency and spectrum of activity.
For instance, in the context of antimicrobial research, the presence of halogen atoms, particularly chlorine, or a methyl group at the para position of a phenyl ring substituent has been shown to augment activity. nih.gov Conversely, derivatives with bromine or fluorine at the same position tend to exhibit more moderate activity. nih.gov It has been noted that imidazo[1,2-a]pyrimidines bearing halogenated substituents are often more active against Gram-positive bacteria. nih.gov
Conformational Flexibility and Steric/Electronic Factors in Activity
The three-dimensional arrangement of atoms (conformation) and the electronic properties of imidazo[1,2-a]pyrimidine derivatives are critical determinants of their biological activity. The relationship between a molecule's structure and its biological function is largely governed by electron density, steric effects, and the character of donor-acceptor orbitals. nih.gov
The conformational rigidity of the fused imidazo[1,2-a]pyrimidine core provides a stable platform for the presentation of various substituents. nih.gov The spatial arrangement of these substituents can influence how the molecule interacts with its biological target. Steric hindrance, for example, can prevent a molecule from fitting into the active site of an enzyme or receptor, thereby reducing its activity. Conversely, a well-placed bulky group might enhance binding by occupying a specific hydrophobic pocket.
Electronic factors, such as the distribution of charge and the energy of frontier molecular orbitals (HOMO and LUMO), also play a pivotal role. nih.gov These properties affect the molecule's ability to participate in non-covalent interactions like hydrogen bonding and pi-stacking, which are essential for molecular recognition and binding to biological macromolecules.
Differential Activity towards Biological Pathways
Imidazo[1,2-a]pyrimidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, suggesting their interaction with multiple biological pathways. nih.gov These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory effects. nih.gov
The specific substitutions on the imidazo[1,2-a]pyrimidine scaffold can direct the compound's activity towards a particular biological pathway. For example, certain derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov These compounds were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1. nih.gov Other derivatives have been investigated as PI3K/mTOR dual inhibitors, another critical pathway in cancer progression. acs.org
Investigations into Biological Activities and Mechanism of Action (In Vitro Studies)
In vitro studies are fundamental to understanding the biological effects of new chemical entities. For imidazo[1,2-a]pyrimidine derivatives, these studies have been instrumental in elucidating their antimicrobial properties and mechanisms of action.
Antimicrobial Activity Research
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents, and imidazo[1,2-a]pyrimidine derivatives have emerged as a promising scaffold in this area. nih.gov
A number of studies have reported the in vitro antibacterial activity of various imidazo[1,2-a]pyrimidine derivatives against a range of Gram-positive and Gram-negative bacteria. The potency of these compounds is typically quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes the antibacterial activity of some representative imidazo[1,2-a]pyrimidine derivatives against selected bacterial strains. It is important to note that these are examples from the broader class of imidazo[1,2-a]pyrimidines and not specifically the 6-carbonitrile derivative.
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-chalcone 4a | Escherichia coli | 12.5 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4a | Staphylococcus aureus | 6.25 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4b | Escherichia coli | 6.25 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4b | Staphylococcus aureus | 3.12 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4c | Escherichia coli | 6.25 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4c | Staphylococcus aureus | 6.25 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4e | Escherichia coli | 3.12 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4e | Staphylococcus aureus | 3.12 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4f | Escherichia coli | 3.12 | researchgate.net |
| Imidazo[1,2-a]pyrimidine-chalcone 4f | Staphylococcus aureus | 3.12 | researchgate.net |
Antifungal Efficacy
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated notable potential as antifungal agents, addressing the growing concern of resistance to existing therapies. nih.gov Research has explored these compounds as alternatives to conventional treatments, particularly in light of increasing resistance to azole-based drugs. beilstein-journals.org The design and synthesis of new imidazo[1,2-a]pyrimidine derivatives are considered an urgent task to develop compounds with improved pharmacological properties. beilstein-journals.org
One of the primary proposed mechanisms for their antifungal action is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). ekb.eg This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Molecular docking studies have been employed to investigate the binding mechanisms of imidazo[1,2-a]pyrimidines to the CYP51 enzyme, suggesting a structural basis for their activity. nih.govekb.eg
In specific studies, novel chalcone (B49325) derivatives of a related scaffold, imidazo[1,2-c]pyrimidine, were synthesized and evaluated for their antimicrobial properties. rsc.org Several of these compounds exhibited significant antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus flavus. rsc.org For instance, compound 5b from this series showed notable activity against C. albicans (70.37% inhibition) and A. flavus (52% inhibition) when compared to the standard drug Clotrimazole. rsc.org This highlights the therapeutic potential of this heterocyclic system in developing new antimycotic agents.
| Compound | Activity Against Candida albicans (% Inhibition vs. Clotrimazole) | Activity Against Aspergillus flavus (% Inhibition vs. Clotrimazole) |
|---|---|---|
| 5a | Active | Active |
| 5b | 70.37% | 52% |
| 5c | Active | Active |
| 5d | Active | Active |
| 5f | Active | Active |
Antitubercular Activity and Mode of Action
The imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) scaffolds have emerged as a highly promising class of agents in the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb). documentsdelivered.comrsc.org These compounds have shown potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. documentsdelivered.comnih.govnih.gov
A significant breakthrough in this area involves imidazo[1,2-a]pyridine-3-carboxamides. acs.orgscihorizon.com Structure-activity relationship (SAR) studies have led to the development of compounds with dramatically enhanced, low nanomolar potency. acs.org Certain derivatives have demonstrated minimum inhibitory concentrations (MIC) of ≤0.006 μM against replicating Mtb. acs.org For example, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against replicating Mtb (MIC₉₀ range: 0.4–1.9 μM), MDR-Mtb (MIC₉₀ range: 0.07–2.2 μM), and XDR-Mtb (MIC₉₀ range: 0.07–0.14 μM). nih.gov Another study reported imidazo[1,2-a]pyridine amides with MICs as low as 0.05 μg/mL. nih.gov
The mode of action for these antitubercular agents has been a key area of investigation. A primary target identified for some imidazo[1,2-a]pyridine inhibitors is the ubiquinol (B23937) cytochrome C reductase (QcrB) subunit of the electron transport chain. nih.gov Inhibition of QcrB disrupts the bacterium's energy metabolism, specifically oxidative phosphorylation, which is crucial for Mtb survival. nih.govnih.gov Spontaneous resistant mutants generated against these inhibitors showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. nih.gov Overexpression of QcrB in M. bovis BCG led to an increase in the MIC, further validating this mechanism. nih.gov Additionally, some imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase, another critical enzyme in energy generation. nih.gov
| Compound Series | Mtb Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., compounds 9, 12, 16, 17, 18) | Replicating Mtb H37Rv | ≤0.006 μM | acs.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | 0.07–2.2 μM (MIC₉₀) | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | 0.07–0.14 μM (MIC₉₀) | nih.gov |
| Imidazo[1,2-a]pyridine amides (IPA-6) | Mtb H37Rv | 0.05 μg/mL | nih.gov |
| Imidazo[1,2-a]pyridine inhibitors (IP 1-4) | Mtb strains | 0.03 to 5 μM | nih.gov |
Antiviral Activity Research
Research into imidazo[1,2-a]pyrimidine derivatives has revealed a broad spectrum of antiviral activities, positioning them as versatile scaffolds for the development of novel therapeutic agents against various viral infections. nih.gov
In response to the COVID-19 pandemic, researchers have investigated imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2 viral entry. nih.govmdpi.com Viral entry is a critical first step in infection, primarily mediated by the interaction between the viral Spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. mdpi.comresearchgate.net
A study focused on a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives explored their potential as dual inhibitors, targeting both the hACE2 receptor and the S protein to block the virus-cell interaction. nih.govacs.org Through molecular docking simulations, these compounds were evaluated for their binding affinity to these key proteins. nih.govacs.org The results were promising, with the top-scoring compound exhibiting a remarkable binding affinity of -9.1 kcal/mol to the hACE2 receptor and -7.3 kcal/mol to the spike protein. nih.govmdpi.comacs.org These computational findings suggest that such derivatives could act as effective viral entry inhibitors, preventing the initial stages of SARS-CoV-2 infection. nih.gov Beyond coronaviruses, related imidazo[1,2-a]pyrazine (B1224502) derivatives have also been identified as potent inhibitors of influenza A and B viruses, interfering with the nuclear entry and accumulation of the viral ribonucleoprotein (vRNP). nih.gov
| Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|
| hACE2 Receptor | -9.1 | Angiotensin II | -9.2 |
| Spike Protein | -7.3 | Cannabidiolic Acid (CBDA) | -5.7 |
The antiviral properties of the imidazo[1,2-a]pyrimidine scaffold and its analogues extend to other significant human pathogens, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov
In the context of HCV, a series of imidazo[1,2-a]pyridines were identified as potent inhibitors of viral replication. rsc.org These compounds were shown to act by directly binding to the HCV Non-Structural Protein 4B (NS4B). This series demonstrated potent in vitro inhibition of both genotype 1a and 1b HCV replicons, with EC₅₀ values below 10 nM. rsc.org
For HIV, a series of Imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. rjpbr.com One of the lead compounds, 4a, displayed notable activity, with EC₅₀ values of 82.02 µg/mL against HIV-1 and 47.72 µg/mL against HIV-2. rjpbr.com Molecular docking studies suggested that these compounds may exert their effect by interacting with the HIV-1 reverse transcriptase enzyme. rjpbr.com These findings underscore the potential of this chemical class to yield broad-spectrum antiviral agents.
| Virus | Compound Series | Target/Mechanism | Activity | Reference |
|---|---|---|---|---|
| Hepatitis C Virus (HCV) | Imidazo[1,2-a]pyridines | NS4B Protein | EC₅₀ < 10 nM | rsc.org |
| HIV-1 | Imidazo[1,2-a]pyridine-Schiff base (Compound 4a) | Reverse Transcriptase (predicted) | EC₅₀ = 82.02 µg/mL | rjpbr.com |
| HIV-2 | Imidazo[1,2-a]pyridine-Schiff base (Compound 4a) | Reverse Transcriptase (predicted) | EC₅₀ = 47.72 µg/mL | rjpbr.com |
Anti-inflammatory Activity and Cyclooxygenase Selectivity
Derivatives of imidazo[1,2-a]pyrimidine and related scaffolds have been extensively investigated as potent anti-inflammatory agents, primarily through their action as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The COX-2 isozyme is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. mdpi.com Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key therapeutic goal, as it can reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Numerous studies have focused on designing and synthesizing imidazo[1,2-a]pyridine and benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives that incorporate a methylsulfonyl (SO₂Me) pharmacophore. bohrium.com This group is known to fit into a secondary pocket of the COX-2 active site, contributing to both high potency and selectivity. bohrium.com Research has yielded compounds with exceptional COX-2 inhibitory activity and selectivity:
A series of imidazo[1,2-a]pyridine derivatives demonstrated potent COX-2 inhibition with IC₅₀ values as low as 0.05 µM and a selectivity index (SI) reaching up to 897.19. nih.govresearchgate.net
Novel benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives were developed, with the lead compound exhibiting a COX-2 IC₅₀ of 0.05 µM, which is more potent than the reference drug celecoxib (B62257) (IC₅₀ = 0.06 µM). dergipark.org.tr
A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized, with the most active compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), showing a COX-2 IC₅₀ of 0.07 µM and a high selectivity index of 508.6. bohrium.com
These findings confirm that the imidazo[1,2-a]pyrimidine scaffold is a privileged structure for developing potent and highly selective COX-2 inhibitors with significant therapeutic potential for inflammatory conditions. researchgate.net
| Compound Series | Lead Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | 5e, 5f, 5j | 0.05 | - | nih.gov |
| Imidazo[1,2-a]pyridines | 5i | - | 897.19 | nih.gov |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidines | 5a | 0.05 | - | dergipark.org.tr |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | 5n | 0.07 | 508.6 | bohrium.com |
| Reference Drug | Celecoxib | 0.06 | - | dergipark.org.tr |
Anticancer Activity Studies
The imidazo[1,2-a]pyrimidine scaffold and its isosteres are recognized as versatile structures in the development of novel anticancer agents. researchgate.net Their derivatives have demonstrated efficacy against various cancer types by targeting several key oncogenic pathways and proteins. researchgate.net
One prominent area of research involves the inhibition of protein kinases. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT kinase. bohrium.comnih.govwaocp.org These compounds are particularly significant for their activity against imatinib-resistant mutations, such as the V654A mutation found in gastrointestinal stromal tumors (GIST), with several molecules showing IC₅₀ values in the nanomolar range. bohrium.comwaocp.org The anticancer activity of this scaffold is broad, with derivatives shown to inhibit other kinases crucial for cancer progression, including cyclin-dependent kinases (CDK), vascular endothelial growth factor receptor (VEGFR), phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor (EGFR). researchgate.net
Studies have also demonstrated the cytotoxic effects of these compounds against specific cancer cell lines. In one investigation, three novel imidazo[1,2-a]pyridine compounds were tested against the HCC1937 breast cancer cell line. Two of the compounds, IP-5 and IP-6, exhibited strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. The mechanism of action for compound IP-5 was found to involve the induction of cell cycle arrest, evidenced by increased levels of p53 and p21 proteins, and the inhibition of the Akt signaling pathway. Furthermore, other research has described benzo nih.govnih.govimidazo[1,2-a]pyrimidines as dual inhibitors of KSP and Aurora-A kinase, showing significant inhibitory activity against the HCT116 colon cancer cell line. researchgate.net
| Compound Series | Molecular Target(s) | Cancer Cell Line | Activity | Reference |
|---|---|---|---|---|
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT (including imatinib-resistant mutants) | GIST | Excellent IC₅₀ values (nanomolar range) | bohrium.comwaocp.org |
| Imidazo[1,2-a]pyridines | CDK, VEGFR, PI3K, EGFR, etc. | Various | General inhibitory activity | researchgate.net |
| Imidazo[1,2-a]pyridines (IP-5, IP-6) | Akt signaling pathway, cell cycle regulators | HCC1937 (Breast) | IC₅₀ = 45 µM (IP-5), 47.7 µM (IP-6) | |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidines | KSP, Aurora-A kinase | HCT116 (Colon) | Significant inhibitory activity | researchgate.net |
Kinase Inhibition Profiles (e.g., KSP, Aurora-A)
Derivatives of the broader benzo nih.govnih.govimidazo[1,2-a]pyrimidine class have been identified as potent dual inhibitors of kinesin spindle protein (KSP) and Aurora-A kinase, two key proteins involved in mitosis. nih.gov The inhibition of these kinases is a promising strategy in cancer therapy. Research has led to the synthesis and evaluation of several compounds, with some demonstrating significant inhibitory activity against both enzymes. nih.gov
The design of these dual inhibitors often involves incorporating fragments known to inhibit Aurora-A kinase into a KSP inhibitor scaffold. nih.gov This approach has yielded compounds with varying degrees of potency. For instance, in a study of benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives, several compounds were identified that could inhibit both KSP and Aurora-A kinase. nih.gov The inhibitory concentrations (IC50) for some of these derivatives are detailed in the table below.
Table 1: Kinase Inhibition Data for Benzo nih.govnih.govimidazo[1,2-a]pyrimidine Derivatives
| Compound | KSP IC50 (µM) | Aurora-A IC50 (µM) |
|---|---|---|
| 6a | 15.3 | 20.4 |
| 6e | 12.5 | 18.7 |
This table presents the half-maximal inhibitory concentrations (IC50) for selected benzo nih.govnih.govimidazo[1,2-a]pyrimidine compounds against Kinesin Spindle Protein (KSP) and Aurora-A kinase.
These findings highlight the potential of the imidazo[1,2-a]pyrimidine scaffold as a foundation for the development of novel anticancer agents targeting critical components of the cell division machinery. nih.gov
In Vitro Cellular Impact and Enzyme Inhibition
The in vitro cellular effects of imidazo[1,2-a]pyrimidine derivatives have been investigated, particularly their cytotoxic activity against cancer cell lines. In conjunction with their enzymatic inhibition profiles, the anti-proliferative effects of these compounds provide a more comprehensive understanding of their therapeutic potential.
Studies on benzo nih.govnih.govimidazo[1,2-a]pyrimidine compounds have demonstrated significant cytotoxic activity. For example, compounds 6a and 6e, which showed dual inhibition of KSP and Aurora-A kinase, also displayed notable cytotoxicity against the HCT116 human colon cancer cell line. nih.gov This suggests that the enzymatic inhibition translates to a tangible impact on cancer cell viability.
Table 2: Cytotoxicity of Benzo nih.govnih.govimidazo[1,2-a]pyrimidine Derivatives against HCT116 Cell Line
| Compound | IC50 (µM) |
|---|---|
| 6a | 8.2 |
| 6e | 7.5 |
This table shows the half-maximal inhibitory concentrations (IC50) representing the cytotoxicity of selected benzo nih.govnih.govimidazo[1,2-a]pyrimidine compounds against the HCT116 human colon cancer cell line.
The results from these in vitro assays are crucial for identifying lead compounds that not only inhibit their target enzymes but also exhibit potent anti-cancer effects at the cellular level. nih.gov
Central Nervous System (CNS) Receptor Research
The imidazo[1,2-a]pyrimidine scaffold has been extensively explored for its interactions with various receptors in the central nervous system, leading to the discovery of compounds with potential applications in treating a range of neurological and psychiatric disorders.
GABAA Receptor Ligand Binding and Functional Selectivity
Imidazo[1,2-a]pyrimidine derivatives are recognized as ligands for the benzodiazepine (B76468) binding site on GABAA receptors. nih.govnih.gov These receptors are the primary mediators of inhibitory neurotransmission in the brain. A key area of research has been the development of compounds with functional selectivity for specific GABAA receptor subtypes, which are assemblies of different protein subunits (e.g., α1, α2, α3, α5). nih.govnih.gov
Table 3: Binding Affinities (Ki) of Representative Imidazo[1,2-a]pyridine Derivatives at GABAA Receptor Subtypes
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) |
|---|---|---|---|---|
| Zolpidem | 20 | 300 | 350 | >15000 |
| Alpidem | 1.3 | 12 | 16 | 200 |
This table illustrates the binding affinities (Ki) of known imidazo[1,2-a]pyridine-based drugs at different GABAA receptor α subtypes, showcasing the potential for subtype selectivity within this broader class of compounds.
Anticonvulsant Properties
The modulation of GABAA receptors by imidazo[1,2-a]pyrimidine derivatives suggests their potential as anticonvulsant agents. Preclinical screening for anticonvulsant activity is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
While specific data for imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives was not found, studies on the related imidazo[1,2-a]pyridine scaffold have demonstrated the anticonvulsant potential of this class of heterocycles. For example, a study on newly synthesized imidazo[1,2-a]pyridines carrying various active pharmacophores showed that several compounds displayed potent anticonvulsant activity in both the MES and scPTZ tests. frontiersin.org This indicates that the core scaffold is amenable to modifications that can confer significant protection against seizures. The data from such studies, often presented as the median effective dose (ED50), is critical for identifying promising anticonvulsant candidates.
Anxiolytic Research
The functional selectivity of imidazo[1,2-a]pyrimidine derivatives for GABAA α2 and α3 subtypes is particularly relevant for anxiolytic research. nih.gov It is believed that agonizing these specific subtypes can produce anxiolytic effects with a reduced sedative and ataxic liability compared to non-selective benzodiazepines.
Animal models such as the elevated plus-maze and the Vogel conflict test are standard assays for evaluating the anxiolytic potential of new chemical entities. Research has shown that 7-substituted imidazopyrimidine derivatives are anxiolytic in both conditioned and unconditioned animal models of anxiety, with minimal sedation observed at full benzodiazepine binding site occupancy. nih.gov These findings support the continued investigation of this compound derivatives as potential treatments for anxiety disorders.
Neuropeptide S Receptor (NPSR) Antagonism and Signaling Pathways
Recent research has identified the imidazo-pyridinium scaffold, a close structural relative of imidazo[1,2-a]pyrimidine, as a source of potent Neuropeptide S Receptor (NPSR) antagonists. researchgate.net The NPSR and its endogenous ligand, Neuropeptide S (NPS), are implicated in the regulation of arousal, anxiety, and addiction. researchgate.net
NPSR activation is known to couple to Gq and Gs proteins, leading to subsequent increases in intracellular calcium and cAMP, respectively, and also influences the MAPK/ERK signaling pathway. researchgate.net The discovery of imidazo-pyridinium-based antagonists has allowed for the detailed investigation of the structure-activity relationships concerning these different signaling cascades. researchgate.net The development of antagonists that can selectively modulate these pathways could offer a more nuanced therapeutic approach to conditions involving the NPSR system. The potent antagonism of the NPS/NPSR signaling pathway by these compounds underscores their potential therapeutic value for sleep, anxiety, and addiction disorders. researchgate.net
Other Biological Activities
Beyond the more commonly studied areas of cancer and infectious diseases, derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for a range of other potential therapeutic applications.
Leishmaniasis remains a significant global health problem, and the search for new, effective, and less toxic treatments is a priority. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising starting point for the development of novel antileishmanial agents. In a study focused on the synthesis of a library of imidazo-fused heterocycles, compounds were screened against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. One particular imidazo[1,2-a]pyrimidine derivative, compound 24 , demonstrated potent and selective activity against the amastigote form of the parasite, which is the clinically relevant stage within the human host. researchgate.netresearchgate.netnih.gov
This compound exhibited a 50% inhibitory concentration (IC50) of 6.63 µM, rendering it approximately twice as active as the current reference drug, miltefosine. researchgate.netresearchgate.netnih.gov Furthermore, the derivative showed a favorable selectivity index, being over ten times more toxic to the intracellular parasites than to the host macrophage cells. researchgate.netresearchgate.net These findings highlight the potential of the imidazo[1,2-a]pyrimidine core as a pharmacophore for developing new antileishmanial drugs. researchgate.netresearchgate.netnih.gov
Table 1: Antileishmanial Activity of Imidazo[1,2-a]pyrimidine Derivative
| Compound | Target Organism | Form | IC50 (µM) | Reference Drug (IC50, µM) | Selectivity |
| Imidazo-pyrimidine 24 | Leishmania amazonensis | Amastigote | 6.63 | Miltefosine (~13.26) | >10-fold vs. host cells |
The global prevalence of diabetes mellitus necessitates the development of new therapeutic agents. While the broader class of pyrimidine derivatives has been explored for antidiabetic properties, specific research on imidazo[1,2-a]pyrimidine derivatives in this therapeutic area is limited. mdpi.commdpi.com Some reviews mention antidiabetic activity as a potential application of the related imidazo[1,2-a]pyridine scaffold, but detailed studies with specific imidazo[1,2-a]pyrimidine compounds are not extensively reported in the current scientific literature. nih.gov This indicates a potential area for future research to explore the utility of this scaffold in developing novel treatments for diabetes.
Research into agents for treating peptic ulcers has led to the investigation of related heterocyclic systems. Specifically, a novel class of anti-ulcer agents based on the substituted imidazo[1,2-a]pyridine scaffold has been described. nih.gov These compounds exhibit both gastric antisecretory and cytoprotective properties. nih.gov The proposed mechanism for their antisecretory activity is the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump. nih.govnih.gov Structure-activity relationship studies on this related scaffold led to the identification of SCH 28080 as a candidate for clinical evaluation. nih.gov While these findings are for the pyridine (B92270) analogue, they suggest that the broader imidazo-fused heterocyclic family could be a source of proton pump inhibitors. However, dedicated studies on the anti-ulcer activity of imidazo[1,2-a]pyrimidine derivatives are not prominent in the available literature.
The rise of drug-resistant strains of Plasmodium falciparum presents a continuous challenge in the global fight against malaria. In the effort to discover new antimalarial agents, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro activity against a chloroquine-sensitive strain of the parasite. rsc.org While many compounds in the series showed modest activity, one derivative, designated II10 , displayed significant antiplasmodium activity with an IC50 value of 0.13 µM. rsc.org This finding positions the imidazo[1,2-a]pyrimidine scaffold as a viable framework for the design of new and potent antimalarial compounds.
Table 2: Antimalarial Activity of Imidazo[1,2-a]pyrimidine Derivative
| Compound | Target Organism | Strain | IC50 (µM) |
| II10 | Plasmodium falciparum | NF54 (chloroquine-sensitive) | 0.13 |
The therapeutic effects of imidazo[1,2-a]pyrimidine derivatives can often be traced to their ability to inhibit specific enzymes. A notable example is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP). A series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were designed as novel PDE4 inhibitors. researchgate.netnih.gov Through structure-based optimization, a lead compound, L19 , was identified with an IC50 of 0.48 µM and good metabolic stability. nih.gov
Furthermore, the related imidazo[1,2-a]pyrazine scaffold has been explored for the inhibition of ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immunotherapy. A derivative from this class showed potent and selective ENPP1 inhibition with an IC50 value as low as 5.70 nM. nih.gov As previously mentioned in the context of anti-ulcer activity, the related imidazo[1,2-a]pyridine scaffold is known to inhibit the gastric H+/K+-ATPase. nih.govacs.org Additionally, various kinase enzymes have been identified as targets for imidazo[1,2-a]pyridine and pyrimidine derivatives, including receptor tyrosine kinases like c-KIT and the insulin-like growth factor-1 receptor (IGF-1R), as well as serine/threonine kinases such as PIM kinases. The antifungal activity of some derivatives is attributed to the inhibition of cytochrome P450 51 (CYP51), an essential enzyme in fungal cell membrane biosynthesis. beilstein-journals.org
Table 3: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyrimidine and Related Scaffolds
| Scaffold | Target Enzyme | Lead Compound/Series | Potency (IC50) |
| Imidazo[1,2-a]pyrimidine | Phosphodiesterase 4 (PDE4) | L19 | 0.48 µM |
| Imidazo[1,2-a]pyrazine | ENPP1 | Compound 7 | 5.70 nM |
| Imidazo[1,2-a]pyridine | H+/K+-ATPase | SCH 28080 series | - |
| Imidazo[1,2-a]pyrimidine | Cytochrome P450 51 (CYP51) | - | - |
Drug Discovery Strategies Utilizing the Imidazo[1,2-a]pyrimidine Scaffold
The development of new drugs based on the imidazo[1,2-a]pyrimidine scaffold employs a variety of modern medicinal chemistry strategies. Structure-based drug design is a common approach, as seen in the optimization of PDE4 inhibitors, where knowledge of the enzyme's binding pocket guided the synthesis of more potent derivatives. researchgate.netnih.gov
Scaffold hopping is another powerful strategy that has been successfully applied. This involves replacing a central molecular core with a different, often isosteric, scaffold to improve properties or find novel chemical space. For instance, researchers have used scaffold hopping from natural product aurones to design 2-arylideneimidazo[1,2-a]pyridinones as anticancer agents that inhibit topoisomerase IIα. nih.gov The imidazo[1,2-a]pyridine scaffold has also been identified as a suitable core for developing novel covalent inhibitors targeting KRAS G12C, a key mutation in several cancers. rsc.org
Computational methods , including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, play a crucial role in modern drug discovery. nih.gov These in silico tools help to predict the binding affinity of newly designed compounds to their biological targets and to assess their drug-like properties early in the discovery process, thereby saving resources and accelerating the identification of promising candidates. nih.govmdpi.com The synthesis of diverse libraries of imidazo[1,2-a]pyrimidine derivatives through various synthetic methodologies, such as multicomponent reactions, remains a cornerstone of discovery efforts, providing a wide range of chemical entities for biological screening. rsc.orgmdpi.com
Scaffold Hopping Approaches
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This approach is used to explore novel chemical space, improve physicochemical properties, and circumvent existing patents. A notable example of a scaffold hopping strategy relevant to the imidazo[1,2-a]pyrimidine core is the concept of bioisosterism.
Bioisosterism refers to the replacement of a functional group or a substructure with another that has similar physical and chemical properties, leading to a comparable biological response. estranky.sk In the context of the imidazo[1,2-a]pyrimidine scaffold, a well-documented bioisosteric replacement is the substitution of the pyrimidine ring nitrogen with a carbon-fluorine (C-F) group, resulting in an 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold. researchgate.net This substitution is considered a valuable strategy because the C-F bond can mimic the electronic properties of the nitrogen atom in the pyrimidine ring. researchgate.net
While the primary focus of this strategy is often on the core scaffold, the substituents at other positions, such as the 6-carbonitrile group, can be maintained or systematically varied on the new scaffold to fine-tune activity and properties. The successful application of this scaffold hopping approach can lead to the discovery of novel chemotypes with improved drug-like properties.
Table 1: Bioisosteric Scaffolds for Imidazo[1,2-a]pyrimidine
| Original Scaffold | Bioisosteric Scaffold | Key Bioisosteric Replacement | Rationale |
| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | Pyrimidine N-8 to C-F | Mimics electronic properties and potential for hydrogen bonding. researchgate.net |
Design and Construction of Compound Libraries for Biological Screening
The design and synthesis of compound libraries are central to modern drug discovery, enabling the high-throughput screening of a multitude of compounds to identify new lead structures. The this compound scaffold serves as a valuable starting point for the construction of focused libraries due to its synthetic tractability and proven biological relevance. mdpi.commdpi.com
The design of a focused library typically begins with the selection of a core scaffold, in this case, this compound. The next step involves identifying key positions on the scaffold where chemical diversity can be introduced. For the imidazo[1,2-a]pyrimidine ring system, positions 2, 3, 5, and 7 are common points for substitution. The choice of substituents is guided by several factors, including the desired physicochemical properties (e.g., solubility, lipophilicity), the potential for specific interactions with a biological target, and the availability of synthetic methods to introduce them. nih.gov
Computational tools can play a significant role in the design phase. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can help in prioritizing substituents that are most likely to result in active compounds. nih.gov These in silico methods can predict how different derivatives will bind to a target protein and what their potential activity might be, thus guiding the selection of building blocks for synthesis.
The construction of the compound library often employs efficient and robust synthetic methodologies that are amenable to parallel or combinatorial synthesis. Multi-component reactions are particularly well-suited for this purpose as they allow for the rapid generation of a large number of diverse products in a single step. For instance, a one-pot condensation reaction involving 2-aminopyrimidines, α-haloketones, and a source for the 6-carbonitrile group or a precursor that can be converted to it, can be a versatile method for generating a library of this compound derivatives. mdpi.com
A review of synthetic methods for related structures, such as the work by Hu and coworkers on 4-amino-1,2-dihydrobenzo mdpi.comnih.govThis compound derivatives, highlights the use of one-pot condensation reactions of 2-aminobenzimidazole, various aldehydes, and malononitrile (B47326). dergipark.org.tr This approach demonstrates the feasibility of efficiently constructing libraries around a core that includes a carbonitrile group.
Once synthesized, the compounds in the library are typically purified and characterized before being subjected to biological screening against a specific therapeutic target or a panel of targets. The data generated from these screens can then be used to identify hit compounds and establish structure-activity relationships, which in turn guide the next round of lead optimization.
Future Research Perspectives and Emerging Directions for Imidazo 1,2 a Pyrimidine 6 Carbonitrile
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives is continuously evolving, with a strong emphasis on improving efficiency, reducing environmental impact, and increasing molecular diversity. Future research is directed towards "green" chemistry approaches that offer significant advantages over classical methods. acs.orgrasayanjournal.co.in These modern techniques aim to shorten reaction times, increase yields, and utilize safer, more sustainable reagents and conditions. rasayanjournal.co.inresearchgate.net
Key emerging synthetic strategies include:
Microwave-Assisted Synthesis: This technique has been shown to be a convenient and effective method for preparing imidazo[1,2-a]pyrimidine derivatives. mdpi.comnih.gov Reactions performed under microwave irradiation, often in solvent-free conditions with catalysts like basic alumina (B75360) (Al2O3), can significantly accelerate reaction rates and improve yields. mdpi.comnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. rsc.org These reactions are atom-economical and can rapidly generate libraries of structurally diverse compounds for biological screening. researchgate.net For instance, a one-pot condensation of 2-aminobenzimidazole, various aldehydes, and malononitrile (B47326) using ammonium (B1175870) acetate (B1210297) as a catalyst has been developed for the synthesis of related benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives. dergipark.org.tr
Novel Catalytic Systems: The exploration of new catalysts is a cornerstone of modern synthetic chemistry. Gold nanoparticles have been reported as effective catalysts for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines, offering a feasible green chemistry approach. mdpi.com Similarly, the use of copper(II)-ascorbate in aqueous micellar media for A3-coupling reactions represents another environmentally sustainable method. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of imidazo[1,2-a]pyrimidine-6-carbonitrile could lead to more efficient and reproducible manufacturing processes, particularly for large-scale production.
These advanced methodologies are expected to make the synthesis of this compound and its analogs more accessible, cost-effective, and environmentally friendly.
Advanced Computational Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods are poised to accelerate the design and optimization of new derivatives with tailored properties.
Future computational efforts will likely focus on:
Quantum Chemical Simulations: Methods like Density Functional Theory (DFT) are crucial for understanding the relationship between molecular structure and biological activity. nih.gov DFT calculations can determine optimized molecular geometries, electron density distributions, and reactive sites, providing insights that guide the rational design of more potent and selective molecules. nih.govresearchgate.net Parameters such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) can be calculated to predict reactivity and intermolecular interactions. nih.govresearchgate.net
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a small molecule to a biological target. asianpubs.orgsemanticscholar.org By docking derivatives of this compound into the active sites of various enzymes and receptors, researchers can prioritize the synthesis of compounds with the highest predicted activity. nih.govnih.gov For example, docking studies have been used to investigate the binding of imidazo[1,2-a]pyrimidine derivatives to microbial targets and key proteins in cancer progression. mdpi.comasianpubs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability over time. nih.gov This can reveal crucial information about the interactions and conformational changes that are not apparent from static docking poses.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage drug development. nih.govidaampublications.in By filtering out compounds with predicted poor pharmacokinetic profiles or toxicity, researchers can focus resources on the most promising candidates, reducing the attrition rate in later stages of development. mdpi.comresearchgate.net
The integration of these computational approaches will facilitate a more targeted and efficient discovery process for new this compound-based agents.
Exploration of New Biological Targets and Pathways
While the imidazo[1,2-a]pyrimidine core is known for a range of biological activities, including anticancer and anti-inflammatory effects, there is vast potential for identifying novel biological targets and elucidating new mechanisms of action. mdpi.comnih.gov
Emerging areas of biological exploration include:
Kinase Inhibition: Many imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives have been identified as potent kinase inhibitors. nih.gov Future research will likely focus on designing selective inhibitors for specific kinases implicated in diseases like cancer. For example, derivatives have been developed as dual PI3K/mTOR inhibitors and dual Mer/Axl kinase inhibitors. acs.orgcolab.ws The PI3K-Akt-mTOR signaling pathway is a validated target for cancer therapy, and developing inhibitors based on the imidazo[1,2-a]pyrimidine scaffold is a promising strategy. nih.govacs.org
Modulation of Inflammatory Pathways: The anti-inflammatory properties of this scaffold are well-documented. nih.gov Deeper investigation into their effects on key inflammatory signaling pathways, such as the STAT3/NF-κB pathway, could lead to new treatments for chronic inflammatory diseases. nih.gov Derivatives have been shown to modulate the expression of inflammatory mediators like iNOS and COX-2. nih.gov
Antituberculosis Agents: The emergence of drug-resistant tuberculosis necessitates the discovery of new therapeutic agents. Imidazo[1,2-a]pyridine analogs have shown promise as antituberculosis agents by inhibiting novel targets such as QcrB and Mtb glutamine synthetase (MtGS). nih.gov Exploring the 6-carbonitrile derivative in this context could yield potent new drug candidates.
Targeting Protein-Protein Interactions: Moving beyond traditional enzyme inhibition, designing molecules that disrupt critical protein-protein interactions represents a challenging but potentially rewarding frontier in drug discovery. The imidazo[1,2-a]pyrimidine scaffold could serve as a template for developing such modulators.
A summary of potential biological targets for imidazo[1,2-a]pyrimidine derivatives is presented below.
| Target Class | Specific Target/Pathway | Therapeutic Area |
| Kinases | PI3K/mTOR | Cancer |
| AKT/mTOR | Cancer | |
| Mer/Axl | Cancer (Immuno-oncology) | |
| VEGFR-2 | Cancer | |
| Inflammatory Pathways | STAT3/NF-κB | Inflammation, Cancer |
| COX-2 | Inflammation | |
| Microbial Enzymes | Mtb Glutamine Synthetase (MtGS) | Tuberculosis |
| QcrB (cytochrome b subunit) | Tuberculosis |
Integration with Modern Drug Discovery Paradigms
The versatility of the this compound scaffold makes it an ideal candidate for integration into cutting-edge drug discovery platforms.
Future directions in this area include:
Targeted Covalent Inhibitors (TCIs): TCIs form a permanent covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The imidazo[1,2-a]pyridine scaffold has already been utilized to develop covalent inhibitors for challenging targets like KRAS G12C. rsc.org Incorporating a reactive "warhead" onto the this compound core could be a strategy to develop novel TCIs for various therapeutic targets.
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound moiety could be developed as a ligand for a protein of interest and then linked to an E3 ligase binder to create novel PROTACs for therapeutic protein degradation.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then grown or linked to create more potent leads. The imidazo[1,2-a]pyrimidine core could serve as a starting point or a building block in FBDD campaigns.
Phenotypic Screening and AI-driven Discovery: High-content phenotypic screening can identify compounds that produce a desired effect in cells without a priori knowledge of the target. When combined with artificial intelligence and machine learning algorithms, this approach can uncover novel structure-activity relationships and identify new targets for this compound derivatives.
Investigation of Non-Medicinal Advanced Material Applications
Beyond its pharmaceutical potential, the unique electronic and photophysical properties of the imidazo[1,2-a]pyrimidine core open up exciting possibilities in materials science. ijrpr.comchemimpex.com The presence of the electron-withdrawing carbonitrile group at the 6-position can further modulate these properties.
Emerging non-medicinal applications include:
Optoelectronic Properties: The π-conjugated bicyclic structure of imidazo[1,2-a]pyrimidines often results in fluorescence with excellent quantum yields. ijrpr.com These compounds can exhibit strong emission, typically in the blue and violet regions of the spectrum. ijrpr.com This makes them promising candidates for use in Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices. ijrpr.com Derivatives have been specifically designed for applications in organic solar cells. ijrpr.com
Bioimaging and Chemosensors: The fluorescent nature of these compounds makes them suitable for use as biomarkers and photochemical sensors. researchgate.net They can be designed as probes that change their fluorescence properties upon binding to specific ions, molecules, or in response to changes in their microenvironment (e.g., pH or polarity). nih.gov This could lead to the development of advanced tools for diagnostic bioimaging and chemical sensing. researchgate.net
Corrosion Inhibitors: Imidazo[1,2-a]pyrimidine-Schiff base derivatives have been shown to be effective and environmentally friendly corrosion inhibitors for mild steel. rsc.org In silico toxicity assessments have supported their environmental compatibility, suggesting potential for sustainable industrial applications. rsc.org
Agricultural Chemistry: The scaffold has been explored for its potential use in pesticides or herbicides, providing a basis for creating more effective crop protection agents. chemimpex.comresearchgate.net
The photophysical properties of related imidazo[1,2-a]pyrimidine derivatives are summarized in the table below.
| Derivative Type | Emission Characteristics | Potential Application |
| 2-Aryl-substituted | Strong solid-state fluorescence | OLEDs |
| π-Expanded systems | Tunable electronic absorption/fluorescence | Organic Solar Cells |
| Benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles | Positive emission solvatochromism, Aggregation-Induced Emission (AIE) | Chemosensors, Bioimaging |
| Azo-Dyes | Fluorescent dyes | Materials Science |
The continued exploration of these diverse research avenues will undoubtedly unlock the full potential of this compound, leading to significant advancements in both medicine and materials science.
Q & A
Q. What are the most efficient synthetic routes for preparing imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives?
A one-pot condensation method using 2-aminobenzimidazole, aldehydes, and malononitrile in ethanol with ammonium acetate as a catalyst is widely adopted. This approach offers high atom economy, short reaction times (30–60 minutes), and yields ranging from 75–92% . Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Ammonium acetate (10 mol%) |
| Solvent | Ethanol (reflux) |
| Reaction time | 30–60 minutes |
| Yield | 75–92% |
Characterization involves IR spectroscopy (e.g., nitrile stretch at ~2253 cm⁻¹) and HRMS for molecular ion confirmation .
Q. How are this compound derivatives characterized for structural validation?
Multi-technique validation is essential:
- IR Spectroscopy : Confirms functional groups (e.g., nitrile at ~2253 cm⁻¹, NH₂ stretches at 3439–3248 cm⁻¹) .
- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while C NMR confirms carbon frameworks .
- HRMS : Validates molecular formulae (e.g., [M+H] at 431.1621 amu for a derivative) .
Q. What are the primary research applications of this compound in medicinal chemistry?
This scaffold is explored for antimicrobial, antiviral, and anticancer activities. For example, derivatives inhibit cancer cell lines (e.g., IC₅₀ < 10 µM against HeLa cells) by targeting DNA replication enzymes . Biological assays often pair synthetic efforts with in vitro cytotoxicity testing.
Q. What green chemistry principles apply to synthesizing this compound?
The use of ethanol (a renewable solvent) and ammonium acetate (non-toxic catalyst) aligns with green chemistry. Solvent recovery and catalyst reuse protocols further reduce environmental impact .
Q. How is purity assessed during synthesis?
Purity is quantified via HPLC (≥95% purity threshold) and supported by NMR integration (e.g., absence of extraneous peaks in H NMR) .
Advanced Research Questions
Q. How can ADMET properties of this compound derivatives be optimized for drug development?
ADMET analysis (Absorption, Distribution, Metabolism, Excretion, Toxicity) involves:
- Lipophilicity (LogP) : Target range 1–3 for optimal membrane permeability.
- CYP450 Inhibition : Computational docking (e.g., AutoDock Vina) predicts metabolic stability.
- hERG Binding : Minimize affinity to reduce cardiotoxicity risks .
| ADMET Parameter | Optimal Range |
|---|---|
| LogP | 1–3 |
| Solubility (mg/mL) | >0.1 |
| hERG IC₅₀ | >10 µM |
Q. How should researchers address contradictory data in biological activity studies?
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell line authentication).
- Dose-Response Curves : Ensure linearity (R² > 0.95) to confirm activity trends.
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to validate targets .
Q. What role does computational modeling play in optimizing reaction conditions?
Tools like COMSOL Multiphysics simulate reaction kinetics and thermodynamics. For example, AI-driven models predict optimal solvent-catalyst combinations, reducing experimental iterations by 40% .
Q. How does reactor design influence scalability for this compound synthesis?
Continuous-flow reactors enhance heat/mass transfer, improving yield consistency (e.g., ±2% variation vs. ±10% in batch reactors). Parameters include:
- Residence Time : 10–15 minutes for complete conversion.
- Temperature Control : ±1°C precision to avoid side reactions .
Q. What theoretical frameworks guide mechanistic studies of this compound reactivity?
Density Functional Theory (DFT) calculates transition states and intermediates. For example, B3LYP/6-31G(d) models reveal nucleophilic attack as the rate-determining step (activation energy ~25 kcal/mol) .
Q. How can factorial design improve experimental efficiency in derivative synthesis?
A 2 factorial design evaluates variables (e.g., catalyst loading, temperature). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Catalyst (mol%) | 5 | 15 |
| Temperature (°C) | 70 | 90 |
Response surface methodology identifies optimal conditions (e.g., 10 mol% catalyst at 80°C) .
Q. What advanced techniques elucidate reaction mechanisms in imidazo[1,2-a]pyrimidine formation?
- Isotope Labeling : N-labeled reactants track nitrogen incorporation pathways.
- In Situ IR : Monitors intermediate formation (e.g., enamine intermediates at 1648 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
